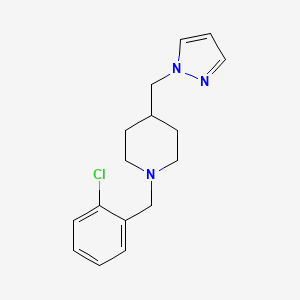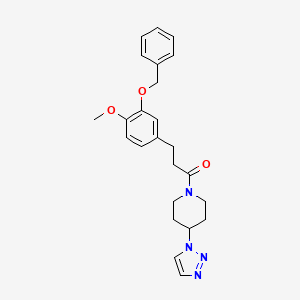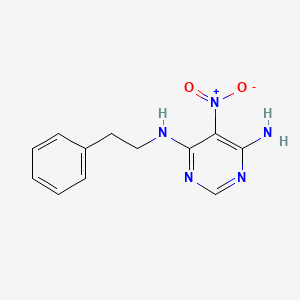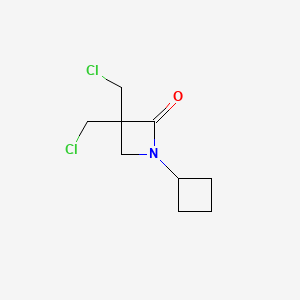
3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one is a chemical compound with the empirical formula C5H8Cl2O . It is a liquid at 20°C and should be stored under inert gas due to its air sensitivity .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it has been used in the zwitterionic copolymerization of γ-butyrolactone with 3,3-bis(chloromethyl)oxacyclobutane catalyzed by scandium triflates . Another method involves the substitution of poly[3,3-bis(3-chloromethyl)oxetane] (PBCMO) with potassium carboxylate and sodium azide in DMSO .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two chloromethyl groups attached to the same carbon .Chemical Reactions Analysis
This compound has been used in the zwitterionic copolymerization of γ-butyrolactone with 3,3-bis(chloromethyl)oxacyclobutane . The molar fraction of γ-butyrolactone repeating units in the random copolymer keeps 50%, which is independent of the monomer conversions or polymerization time when the feed ratio of [γ-butyrolactone]/[3,3-bis(chloromethyl)oxacyclobutane] is higher than 2 .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a molecular weight of 155.02 .Applications De Recherche Scientifique
Mechanism of Action on DNA
Research has demonstrated that certain chloroethylating agents, like 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU), can covalently cross-link DNA under physiological conditions. These agents prevent cross-linking by methyl substitution at either carbon atom of the 2-chloroethyl portion, highlighting the specificity of interaction required for DNA alkylation and cross-linking processes (Lown & McLaughlin, 1979).
Carbamoylation of Biomolecules
The ability of nitrosoureas to carbamoylate the alpha-amino groups of amino acids and proteins under physiological conditions has been established, indicating their potential role in altering the function and structure of cellular proteins. This carbamoylation process is considered significant in understanding the physiological effects of nitrosoureas (Wheeler, Bowdon, & Struck, 1975).
Antineoplastic Properties
Studies have explored the use of chloroethylating nitrosoureas, such as BCNU, in the treatment of anaplastic gliomas, demonstrating the therapeutic potential of these compounds in cancer treatment. These studies provide insights into the dose-dependent therapeutic effects and associated toxicities, offering a basis for optimizing treatment protocols (Walker et al., 1978).
Synthesis of Site-Directed Antineoplastic Agents
The synthesis of new nucleoside phosphoraziridines aimed at increasing the selectivity of antitumor agents toward DNA synthesis sites has been reported. These studies are crucial for the development of more effective and selective cancer therapies (Breiner et al., 1990).
Effects on Macromolecular Synthesis
Research into the effects of alkylating agents on DNA, RNA, and protein synthesis in mouse skin has revealed insights into the biological mechanisms underlying the initiation of tumorigenesis. This research contributes to our understanding of how chemical agents interact with cellular macromolecules to induce carcinogenic changes (Slaga, Bowden, Shapas, & Boutwell, 1973).
Safety and Hazards
Propriétés
IUPAC Name |
3,3-bis(chloromethyl)-1-cyclobutylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl2NO/c10-4-9(5-11)6-12(8(9)13)7-2-1-3-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTABCTITGRYDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2=O)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)
![5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)
![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)

![2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)
![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)
![N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775375.png)
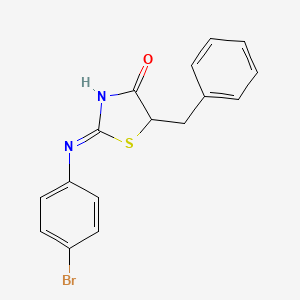
![(3E)-1-benzyl-3-({[(4-methylphenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2775377.png)
